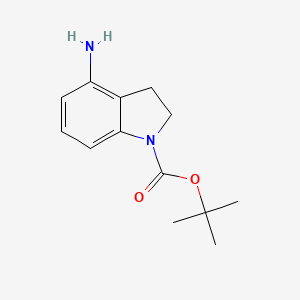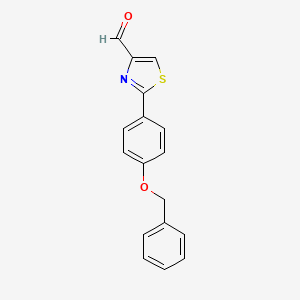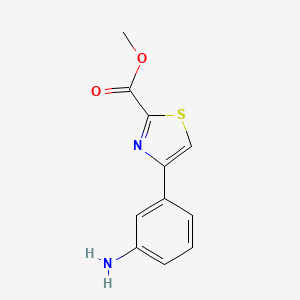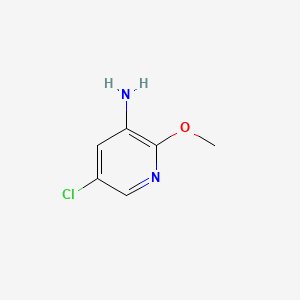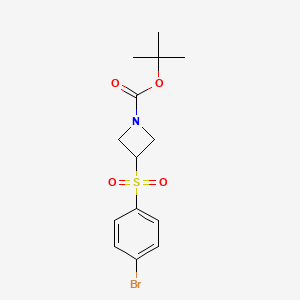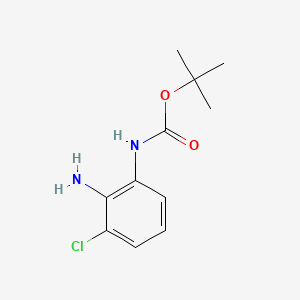
tert-Butyl (2-amino-3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (2-amino-3-chlorophenyl)carbamate is a compound with the molecular weight of 242.7 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 242.7 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Decomposition and Environmental Fate of MTBE
Decomposition in Cold Plasma Reactor
A study discusses the decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor, indicating the potential for using similar techniques for related compounds like tert-Butyl (2-amino-3-chlorophenyl)carbamate in environmental remediation efforts (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants and Environmental Impact
Although focusing on synthetic phenolic antioxidants, this review provides a context for understanding the environmental behavior, human exposure, and potential toxicities of chemicals used in industrial applications, which could be relevant for assessing the impact of tert-Butyl (2-amino-3-chlorophenyl)carbamate (Liu & Mabury, 2020).
Microbial Degradation in Subsurface Environments
This review details the biodegradation mechanisms of MTBE and tert-butyl alcohol in subsurface environments. Insights from this study could help in understanding how tert-Butyl (2-amino-3-chlorophenyl)carbamate might behave in similar contexts (Schmidt et al., 2004).
Applications in Chemical Synthesis and Pollution Control
Three-Phase Partitioning in Bioseparation Processes
An overview of three-phase partitioning (TPP) as a method for separating and purifying bioactive molecules, which could be applicable to the purification or separation processes involving tert-Butyl (2-amino-3-chlorophenyl)carbamate (Yan et al., 2018).
Bioremediation and Natural Attenuation of MTBE
Discusses the potential for bioremediation and natural attenuation of MTBE, which might offer insights into strategies for dealing with environmental contamination by similar compounds (Davis & Erickson, 2004).
Safety And Hazards
The compound is considered hazardous. It has the signal word “Warning” and hazard statements H302 and H317 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers While specific papers on tert-Butyl (2-amino-3-chlorophenyl)carbamate were not found, there are papers on related compounds such as tert-butyl carbamate .
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSCKYWYOFQHEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719246 |
Source


|
| Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-3-chlorophenyl)carbamate | |
CAS RN |
954238-81-4 |
Source


|
| Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 954238-81-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


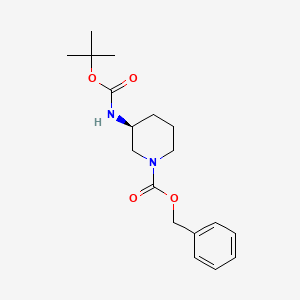
![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)




